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Compound of Interest

Compound Name: Triethyl orthobenzoate

Cat. No.: B167694 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

Triethyl Orthobenzoate, a versatile reagent and building block in organic synthesis. The

following sections detail its characteristic signatures in ¹H NMR, ¹³C NMR, and IR spectroscopy,

offering valuable data for compound identification, purity assessment, and reaction monitoring.

Spectroscopic Data Summary
The empirical formula for Triethyl Orthobenzoate is C₁₃H₂₀O₃, with a molecular weight of

224.30 g/mol . Its structure consists of a central quaternary carbon atom bonded to a phenyl

group and three ethoxy groups. This unique arrangement gives rise to distinct and predictable

spectroscopic features.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of Triethyl Orthobenzoate is characterized by signals corresponding to

the aromatic protons of the benzene ring and the protons of the three equivalent ethyl groups.

The spectrum is typically recorded in deuterated chloroform (CDCl₃).
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Proton

Assignment

Chemical Shift

(δ) [ppm]
Multiplicity Integration

Coupling

Constant (J)

[Hz]

Aromatic (ortho,

meta, para-H)
7.61 - 7.27 Multiplet 5H Not resolved

Methylene (-O-

CH₂-CH₃)
3.35 Quartet 6H ~7.0

Methyl (-O-CH₂-

CH₃)
1.17 Triplet 9H ~7.0

Note: The exact chemical shifts can vary slightly depending on the solvent and the

spectrometer's field strength. The coupling constant for the ethyl groups is a typical value for a

free-rotating ethyl group.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton-decoupled ¹³C NMR spectrum of Triethyl Orthobenzoate in CDCl₃ displays signals

for the distinct carbon environments in the molecule.

Carbon Assignment Chemical Shift (δ) [ppm]

Quaternary Orthoester (C-O₃) ~115

Aromatic (C-ipso) ~138

Aromatic (C-ortho, meta, para) ~128 - 127

Methylene (-O-CH₂-CH₃) ~58

Methyl (-O-CH₂-CH₃) ~15

Note: Predicted values based on typical chemical shifts for similar functional groups. For

precise identification, comparison with an authentic spectrum is recommended.

Infrared (IR) Spectroscopy
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The IR spectrum of Triethyl Orthobenzoate, typically acquired as a neat liquid film, exhibits

characteristic absorption bands corresponding to the various functional groups present in the

molecule.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group

~3060 - 3030 C-H stretch Aromatic

~2975 - 2870 C-H stretch Aliphatic (CH₃, CH₂)

~1600, 1480, 1445 C=C stretch Aromatic Ring

~1270 - 1040 C-O stretch Ether

~750 - 690 C-H bend (out-of-plane) Monosubstituted Benzene

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

¹H and ¹³C NMR Spectroscopy
Sample Preparation:

A sample of Triethyl Orthobenzoate (approximately 10-20 mg for ¹H NMR, 50-100 mg for

¹³C NMR) is accurately weighed and dissolved in approximately 0.6-0.7 mL of deuterated

chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

The solution is transferred to a clean, dry 5 mm NMR tube.

The NMR tube is capped and carefully inverted several times to ensure a homogenous

solution.

Instrument Parameters and Data Acquisition:

The NMR tube is placed in the spectrometer's autosampler or manually inserted into the

magnet.
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The magnetic field is locked onto the deuterium signal of the CDCl₃.

The magnetic field homogeneity is optimized by shimming the sample.

For ¹H NMR, a standard single-pulse experiment is performed. Key acquisition parameters

include a spectral width of approximately 16 ppm, a sufficient number of scans to achieve a

good signal-to-noise ratio (typically 8-16 scans), and a relaxation delay of 1-2 seconds.

For ¹³C NMR, a proton-decoupled experiment is typically run. A wider spectral width (e.g.,

200-220 ppm) is used. Due to the lower natural abundance and sensitivity of the ¹³C nucleus,

a larger number of scans (e.g., 128 or more) and a longer relaxation delay may be required

to obtain a spectrum with adequate signal-to-noise.

The acquired Free Induction Decay (FID) is processed using a Fourier transform, followed by

phase and baseline correction. The chemical shifts are referenced to the TMS signal at 0.00

ppm.

Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid Film):

Two clean, dry salt plates (e.g., NaCl or KBr) are obtained.

A single drop of neat Triethyl Orthobenzoate is placed onto the center of one of the salt

plates.

The second salt plate is carefully placed on top of the first, allowing the liquid to spread into a

thin, uniform film between the plates. The plates are gently rotated to ensure even

distribution and to remove any air bubbles.

Instrument Parameters and Data Acquisition:

A background spectrum of the empty sample compartment is collected to account for

atmospheric CO₂ and H₂O.

The prepared salt plate "sandwich" is placed in the sample holder of the FT-IR spectrometer.
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The sample spectrum is acquired. Typically, 16 to 32 scans are co-added to improve the

signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.

The resulting spectrum is presented as transmittance or absorbance versus wavenumber

(cm⁻¹).

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a

chemical compound like Triethyl Orthobenzoate.
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Spectroscopic Analysis Workflow for Triethyl Orthobenzoate
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Caption: Workflow for the spectroscopic analysis of Triethyl Orthobenzoate.
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To cite this document: BenchChem. [Spectroscopic Deep Dive: A Technical Guide to Triethyl
Orthobenzoate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b167694#spectroscopic-data-for-triethyl-
orthobenzoate-1h-nmr-13c-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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